molecular formula C15H18BrN5O B2976215 2-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-4-methylpyrimidine CAS No. 2380034-27-3

2-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-4-methylpyrimidine

Cat. No.: B2976215
CAS No.: 2380034-27-3
M. Wt: 364.247
InChI Key: AZPWFQFOQZECLW-UHFFFAOYSA-N
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Description

2-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-4-methylpyrimidine is a synthetic organic compound that belongs to the class of pyrimidines This compound is characterized by the presence of a bromopyrimidine moiety linked to a piperidine ring through an oxymethyl bridge, and a methyl group attached to the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-4-methylpyrimidine typically involves multiple steps. One common method includes the following steps:

    Bromination: The starting material, pyrimidine, is brominated using a brominating agent such as bromine or N-bromosuccinimide to introduce the bromine atom at the desired position.

    Oxymethylation: The bromopyrimidine is then reacted with formaldehyde and a suitable base to form the oxymethyl intermediate.

    Piperidine Introduction: The oxymethyl intermediate is reacted with piperidine under basic conditions to form the piperidin-1-yl derivative.

    Methylation: Finally, the compound is methylated using a methylating agent such as methyl iodide to introduce the methyl group at the desired position on the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-4-methylpyrimidine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiolate, or alkoxide salts. Typical conditions involve the use of polar aprotic solvents and mild heating.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products such as azido, thiol, or alkoxy derivatives can be formed.

    Oxidation and Reduction Products: Oxidized or reduced forms of the compound with altered functional groups.

    Coupling Products: Biaryl or other coupled products with extended carbon chains.

Scientific Research Applications

2-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-4-methylpyrimidine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and medicinal chemistry for the development of new compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-4-methylpyrimidine involves its interaction with specific molecular targets. The bromopyrimidine moiety can bind to enzymes or receptors, modulating their activity. The piperidine ring provides structural stability and enhances the compound’s binding affinity. The oxymethyl bridge facilitates the interaction between the pyrimidine and piperidine rings, contributing to the overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(5-Bromopyrimidin-2-yl)oxy]benzaldehyde
  • 5-Bromopyridine derivatives

Uniqueness

2-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-4-methylpyrimidine is unique due to its specific combination of functional groups and structural features. The presence of both bromopyrimidine and piperidine moieties linked by an oxymethyl bridge provides distinct chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

2-[3-[(5-bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-4-methylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BrN5O/c1-11-4-5-17-14(20-11)21-6-2-3-12(9-21)10-22-15-18-7-13(16)8-19-15/h4-5,7-8,12H,2-3,6,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZPWFQFOQZECLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)N2CCCC(C2)COC3=NC=C(C=N3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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